molecular formula C38H30N4O4 B14616912 2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline CAS No. 57437-03-3

2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline

Cat. No.: B14616912
CAS No.: 57437-03-3
M. Wt: 606.7 g/mol
InChI Key: QGXBQAMLYUKFSN-UHFFFAOYSA-N
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Description

2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline is a complex organic compound belonging to the pyrazinoquinoxaline family This compound is characterized by its unique structure, which includes four methoxyphenyl groups attached to a pyrazinoquinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline typically involves the condensation of tetraaminobenzoquinone with appropriate aldehydes or ketones. One common method involves the reaction of tetraaminobenzoquinone with 4-methoxybenzaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced pyrazinoquinoxaline derivatives.

    Substitution: Formation of substituted pyrazinoquinoxaline derivatives with various functional groups.

Scientific Research Applications

2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline is primarily related to its ability to interact with biological molecules and generate reactive oxygen species (ROS) upon light activation. This property makes it an effective photosensitizer in photodynamic therapy. The compound targets cellular components, leading to oxidative damage and cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazino[2,3-g]quinoxaline: A related compound with similar structural features but different substituents.

    Quinoxaline derivatives: Compounds with a quinoxaline core and various functional groups.

Uniqueness

2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline stands out due to its four methoxyphenyl groups, which enhance its solubility and photophysical properties. This makes it particularly suitable for applications in bioimaging and photodynamic therapy .

Properties

CAS No.

57437-03-3

Molecular Formula

C38H30N4O4

Molecular Weight

606.7 g/mol

IUPAC Name

2,3,8,9-tetrakis(4-methoxyphenyl)pyrazino[2,3-f]quinoxaline

InChI

InChI=1S/C38H30N4O4/c1-43-27-13-5-23(6-14-27)33-35(25-9-17-29(45-3)18-10-25)41-37-31(39-33)21-22-32-38(37)42-36(26-11-19-30(46-4)20-12-26)34(40-32)24-7-15-28(44-2)16-8-24/h5-22H,1-4H3

InChI Key

QGXBQAMLYUKFSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C4=C(C=C3)N=C(C(=N4)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N=C2C7=CC=C(C=C7)OC

Origin of Product

United States

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